Fmoc-4-(2-fluorophenyl)-L-phenylalanine
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Overview
Description
Fmoc-4-(2-fluorophenyl)-L-phenylalanine: is a derivative of phenylalanine, a naturally occurring amino acid. This compound features a 2-fluorophenyl group attached to its side chain, which enhances the bioactivity of peptides, making them more effective in biological assays . It is commonly used in peptide synthesis due to its ability to improve the stability and activity of the resulting peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(2-fluorophenyl)-L-phenylalanine typically involves the protection of the amino group of phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) group. The 2-fluorophenyl group is then introduced through a series of reactions, including halogenation and coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and requires proper handling and storage to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-(2-fluorophenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the fluorophenyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl ring .
Scientific Research Applications
Chemistry: Fmoc-4-(2-fluorophenyl)-L-phenylalanine is widely used in peptide synthesis, where it enhances the stability and bioactivity of peptides. It is also employed in the development of novel peptide-based drugs .
Biology: In biological research, this compound is used to study protein interactions and functions. Its modified structure allows for the investigation of peptide behavior in different biological systems .
Medicine: this compound is explored for its potential therapeutic applications, particularly in the design of peptide-based drugs for treating various diseases .
Industry: The compound is used in the pharmaceutical industry for the synthesis of bioactive peptides and in the development of new drug formulations .
Mechanism of Action
The mechanism of action of Fmoc-4-(2-fluorophenyl)-L-phenylalanine involves its incorporation into peptides, where it enhances their stability and bioactivity. The 2-fluorophenyl group interacts with biological targets, improving the binding affinity and specificity of the peptides. This modification can affect various molecular pathways, leading to enhanced therapeutic effects .
Comparison with Similar Compounds
Fmoc-phenylalanine: Lacks the 2-fluorophenyl group, resulting in lower bioactivity.
Fmoc-4-chlorophenylalanine: Contains a chlorine atom instead of fluorine, which affects its reactivity and bioactivity.
Fmoc-4-bromophenylalanine: Similar to the chlorinated version but with different reactivity due to the bromine atom.
Uniqueness: Fmoc-4-(2-fluorophenyl)-L-phenylalanine is unique due to the presence of the 2-fluorophenyl group, which significantly enhances the bioactivity and stability of peptides. This makes it a valuable compound in peptide synthesis and drug development .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-fluorophenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPGHNUHMLOMI-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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